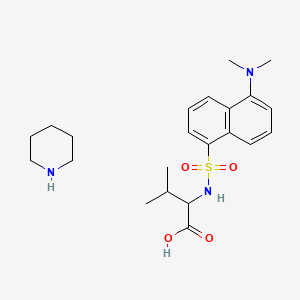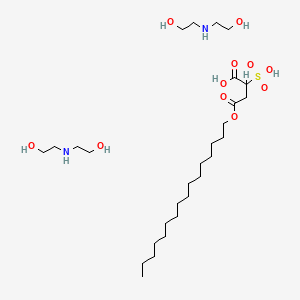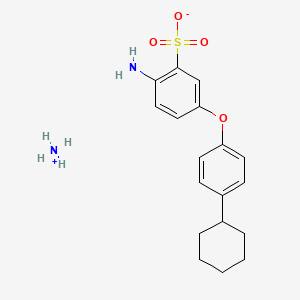
2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimetoxifenil)-5-hidroxi-7-metil-4H-cromen-4-ona es un compuesto orgánico complejo que pertenece a la clase de los flavonoides. Los flavonoides son conocidos por sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y anticancerígenas. Este compuesto, con su estructura única, ha despertado interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3,4-Dimetoxifenil)-5-hidroxi-7-metil-4H-cromen-4-ona generalmente implica múltiples pasos, comenzando con precursores disponibles comercialmente. Un método común implica la condensación de 3,4-dimetoxibenzaldehído con una dicetona adecuada en condiciones ácidas para formar el núcleo de la cromenona. La reacción generalmente se lleva a cabo en presencia de un catalizador como el ácido p-toluensulfónico, y la mezcla se refluye en un solvente como el etanol o el ácido acético .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3,4-Dimetoxifenil)-5-hidroxi-7-metil-4H-cromen-4-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo carbonilo en el núcleo de la cromenona se puede reducir para formar un derivado dihidro.
Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el óxido de cromo (CrO₃).
Reducción: Generalmente se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se pueden utilizar nucleófilos como tioles o aminas para reemplazar los grupos metoxi en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del grupo carbonilo puede producir un derivado dihidro.
Aplicaciones Científicas De Investigación
2-(3,4-Dimetoxifenil)-5-hidroxi-7-metil-4H-cromen-4-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Las propiedades antioxidantes del compuesto lo convierten en un tema de interés en los estudios relacionados con el estrés oxidativo y el daño celular.
Medicina: Sus posibles actividades anticancerígenas y antiinflamatorias se están explorando para aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo de acción de 2-(3,4-Dimetoxifenil)-5-hidroxi-7-metil-4H-cromen-4-ona implica su interacción con varios objetivos moleculares y vías:
Actividad antioxidante: El compuesto puede eliminar los radicales libres y reducir el estrés oxidativo donando átomos de hidrógeno o electrones.
Actividad antiinflamatoria: Inhibe la producción de citocinas y enzimas proinflamatorias, lo que reduce la inflamación.
Actividad anticancerígena: El compuesto induce la apoptosis en las células cancerosas activando vías de señalización específicas e inhibiendo la proliferación celular.
Comparación Con Compuestos Similares
2-(3,4-Dimetoxifenil)-5-hidroxi-7-metil-4H-cromen-4-ona se puede comparar con otros flavonoides y compuestos fenólicos:
3,4-Dimetoxifenetilamina: Este compuesto es estructuralmente similar pero carece del núcleo de la cromenona.
2-(3,4-Dimetoxifenil)etilamina: Otro compuesto relacionado con una estructura más simple, utilizado en la síntesis de varios productos farmacéuticos.
La singularidad de 2-(3,4-Dimetoxifenil)-5-hidroxi-7-metil-4H-cromen-4-ona radica en su combinación del núcleo de la cromenona con grupos metoxi e hidroxilo, que contribuyen a sus diversas actividades biológicas.
Propiedades
Número CAS |
70460-22-9 |
|---|---|
Fórmula molecular |
C18H16O5 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methylchromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-10-6-12(19)18-13(20)9-15(23-17(18)7-10)11-4-5-14(21-2)16(8-11)22-3/h4-9,19H,1-3H3 |
Clave InChI |
KWEKJLXMURGVRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


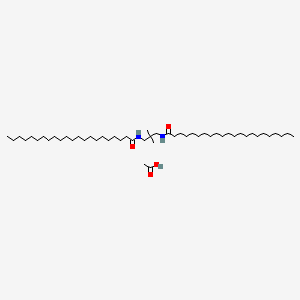
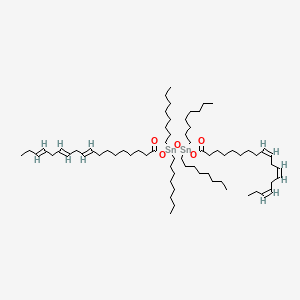
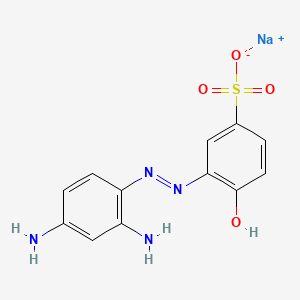

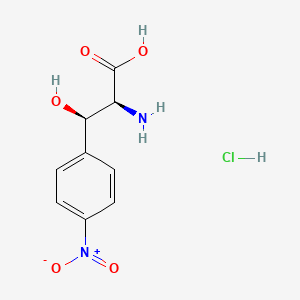
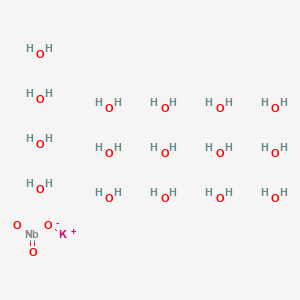

![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

